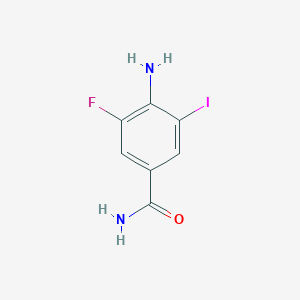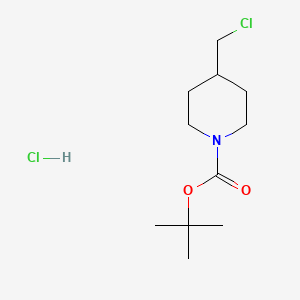![molecular formula C14H14N2O4 B11845851 9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,8,10-trione CAS No. 88521-52-2](/img/structure/B11845851.png)
9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,8,10-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Benzyl-1-oxa-6,9-diazaspiro[45]decane-7,8,10-trione is a spirocyclic compound characterized by its unique structural framework This compound belongs to the class of spiro compounds, which are known for their rigid and three-dimensional structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,8,10-trione typically involves multi-step reactions. One common method includes the use of a Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst . Another approach involves the use of olefin metathesis reactions with a Grubbs catalyst, although this method can be complex and expensive .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,8,10-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,8,10-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,8,10-trione involves its interaction with specific molecular targets. For example, its antituberculosis activity is attributed to the inhibition of the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . The compound binds to the active site of the protein, preventing its normal function and leading to the death of the bacterial cells.
Comparación Con Compuestos Similares
Similar Compounds
9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane: Similar in structure but lacks the trione functionality.
1-Oxa-9-azaspiro[5.5]undecane: Another spirocyclic compound with different ring sizes and functional groups.
7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione: Contains similar spirocyclic framework but with different substituents.
Uniqueness
9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,8,10-trione is unique due to its specific combination of benzyl, oxa, and diazaspiro functionalities. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
88521-52-2 |
|---|---|
Fórmula molecular |
C14H14N2O4 |
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
7-benzyl-1-oxa-7,10-diazaspiro[4.5]decane-6,8,9-trione |
InChI |
InChI=1S/C14H14N2O4/c17-11-12(18)16(9-10-5-2-1-3-6-10)13(19)14(15-11)7-4-8-20-14/h1-3,5-6H,4,7-9H2,(H,15,17) |
Clave InChI |
UYUOEJPHGFNHNT-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C(=O)N(C(=O)C(=O)N2)CC3=CC=CC=C3)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


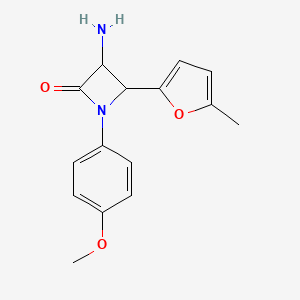
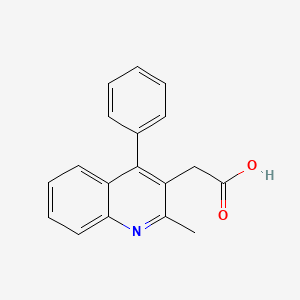
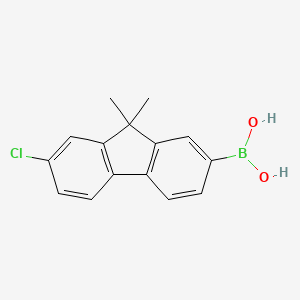
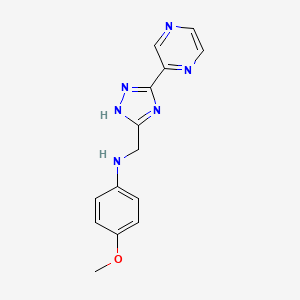
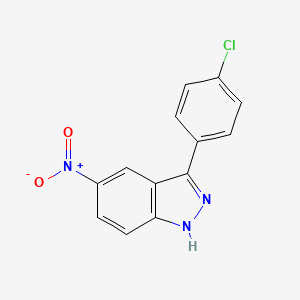


![5'-Bromo-2',3'-dihydrospiro[cyclohexane-1,1'-inden]-4-one](/img/structure/B11845821.png)

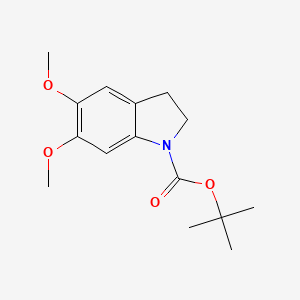

![4-Chloro-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11845843.png)
